5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine
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Overview
Description
5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group and a piperidine moiety, which is further substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine intermediate, which is then coupled with the pyrimidine ring.
Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling with Pyrimidine Ring: The piperidine intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine
- 5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyridine
- 5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrrole
Uniqueness
5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-12-20-19(21-13-16)23-15-18-8-5-10-22(14-18)11-9-17-6-3-2-4-7-17/h2-4,6-7,12-13,18H,5,8-11,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNOAHOZOFQBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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